1-Methanesulfonylpyrrolidine

Description

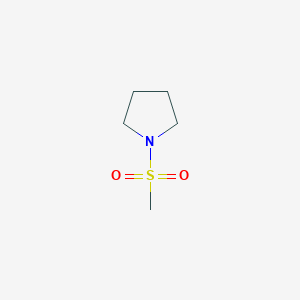

1-Methanesulfonylpyrrolidine (CAS No. 51599-68-9) is a sulfonamide derivative of pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom. The compound features a methanesulfonyl group (–SO₂CH₃) attached to the pyrrolidine ring’s nitrogen atom, conferring unique electronic and steric properties. It is widely utilized in organic synthesis, pharmaceutical intermediates, and as a ligand or catalyst in transition-metal-mediated reactions . Commercial availability (e.g., CymitQuimica) highlights its relevance in fine chemical industries .

Properties

IUPAC Name |

1-methylsulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQPIGJXSZAXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methanesulfonylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

1-Methanesulfonylpyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-methanesulfonylpyrrolidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives of Pyrrolidine

1-(Phenylsulfonyl)pyrrolidine (CAS No. 5033-22-7)

- Structural Difference : Replaces the methyl group in 1-methanesulfonylpyrrolidine with a phenyl ring.

- Applications : Used in peptide coupling reactions and as a protective group in multistep syntheses .

1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine (CAS No. 261924-61-2)

- Structural Difference : Incorporates a methylsulfonylmethyl-substituted phenyl ring attached to pyrrolidine.

- Reactivity : The extended aromatic system enhances π-π stacking interactions, making it suitable for applications in supramolecular chemistry.

- Synthesis : Requires palladium-catalyzed coupling or nucleophilic addition steps, as described in LookChem’s synthetic route analysis .

1-Methanesulfonylpiperidine

Electronic and Reactivity Comparisons

Key Findings from Reactivity Studies :

- Thiol Reactivity : this compound’s N–S(VI) bond remains intact in the presence of thiols (e.g., L-cysteine), unlike sulfenamides (N–S(II)), which undergo rapid cleavage . This stability makes sulfonamides preferable in biological systems where thiols are abundant.

- Oxidation State : The sulfonamide’s +6 oxidation state (vs. +2 in sulfenamides) contributes to its inertness, aligning with the scarcity of reactive N–S bonds in natural products .

Biological Activity

1-Methanesulfonylpyrrolidine (MSP) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of MSP, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a methanesulfonyl group. The general structure can be represented as follows:

This unique arrangement contributes to its reactivity and potential therapeutic effects, particularly in interactions with biological macromolecules.

The biological activity of MSP is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate the activity of various enzymes and receptors, leading to diverse biological effects such as:

- Enzyme Inhibition : MSP has been shown to inhibit metalloproteases, which are involved in various physiological processes including inflammation and tissue remodeling .

- Antimicrobial Activity : Preliminary studies indicate that MSP exhibits antimicrobial properties, suggesting its potential use in treating infections.

- Anticancer Properties : Research indicates that MSP derivatives may possess anticancer activities, with some compounds demonstrating significant anti-proliferative effects against cancer cell lines .

Applications in Research and Medicine

This compound has several applications across different fields:

- Medicinal Chemistry : It serves as a building block for synthesizing complex organic molecules and pharmaceutical intermediates. Its derivatives are being explored for their therapeutic potential.

- Biological Research : The compound is under investigation for its interactions with biomolecules, which could lead to new insights into drug development and disease mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.